molecular formula C13H16O2 B1613015 1-Benzylcyclopentanecarboxylic acid CAS No. 220875-85-4

1-Benzylcyclopentanecarboxylic acid

Cat. No. B1613015
M. Wt: 204.26 g/mol
InChI Key: PJWROSNRJZXGHJ-UHFFFAOYSA-N
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Description

1-Benzylcyclopentanecarboxylic acid (CAS Number: 220875-85-4) is a cyclic amino acid and an important building block in the synthesis of various compounds. It has a molecular weight of 204.27 .


Molecular Structure Analysis

The InChI code for 1-Benzylcyclopentanecarboxylic acid is 1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Benzylcyclopentanecarboxylic acid has a molecular weight of 204.27 .

Scientific Research Applications

1-Benzylcyclopentanecarboxylic acid :

  • It is an organic compound with the molecular formula C13H16O2 .
  • It is typically stored at room temperature .

Cyclopentanecarboxylic acid :

  • It is an organic compound that’s comprised of a cyclopentane molecule, a saturated five-membered cyclic hydrocarbon, and a carboxylic acid group, which contains a carbon-oxygen double bond and a hydroxyl group (-COOH) .
  • It finds diverse applications in various domains .
  • In the pharmaceutical industry, it’s used as an intermediate in the synthesis of a variety of drugs . For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
  • Within the fragrance industry, it serves as a building block for creating a variety of unique, complex scents .
  • It also finds application in the synthesis of dyes and in organic chemistry research, where it’s used as a starting material in a range of synthetic transformations .

Safety And Hazards

The safety information for 1-Benzylcyclopentanecarboxylic acid is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

1-benzylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWROSNRJZXGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627347
Record name 1-Benzylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclopentanecarboxylic acid

CAS RN

220875-85-4
Record name 1-Benzylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzylcyclopentane carboxylic acid ethyl ester (0.40 g, 1.7 mmol) in 10 mL of THF and 5 mL of methanol was treated with a solution of 200 mg of lithium hydroxide hydrate in 5 mL of water and the mixture was stirred for 3 days at room temperature and at 40° C. for 3 days. The mixture was diluted with water, washed with ether and acidified with excess 6 N HCl. The aqueous layer was extracted with ether and the combined extracts were washed with water and brine and were dried (MgSO4). Evaporation gave 0.34 g (96%) of 1-benzylcyclopentane carboxylic acid as a thick yellow oil.
Name
1-benzylcyclopentane carboxylic acid ethyl ester
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
S Qin, T Liu, Y Luo, J Yan, H Kang, S Jiang, G Yang - Synlett, 2019 - thieme-connect.com
This paper describes an efficient method for constructing cyclic β-amino acids bearing quaternary stereocenters. NaHMDS-promoted asymmetric α-alkylation was employed to obtain …
Number of citations: 7 www.thieme-connect.com

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